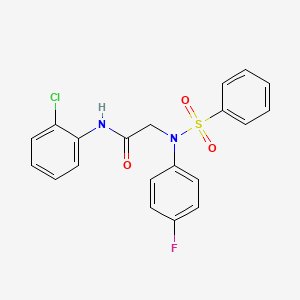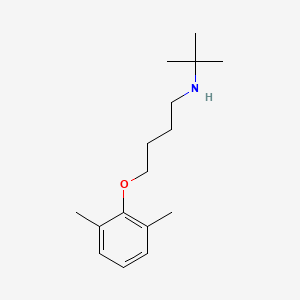
N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1-(2-chlorophenyl)-N2-(4-fluorophenyl)-N2-(phenylsulfonyl)glycinamide, also known as CFPSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylurea drugs and has been studied for its ability to regulate blood glucose levels in patients with type 2 diabetes mellitus. In addition to its anti-diabetic properties, CFPSG has also shown promise in treating other medical conditions, making it a subject of interest for researchers.
Mecanismo De Acción
The exact mechanism of action of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is not fully understood. However, studies have suggested that N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide works by activating the ATP-sensitive potassium channels in pancreatic beta cells. This leads to an increase in insulin secretion and a decrease in blood glucose levels. N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1, which is involved in the production of cortisol. This inhibition can lead to a decrease in inflammation and a potential anti-cancer effect.
Biochemical and Physiological Effects:
N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. Studies have shown that N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can improve insulin sensitivity and regulate blood glucose levels in diabetic patients. N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have anti-inflammatory and anti-cancer properties. In addition, N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its ability to regulate blood glucose levels in diabetic patients. This makes it a useful tool for studying the effects of glucose on various biological processes. N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide also has potential anti-inflammatory and anti-cancer properties, making it a useful tool for studying these conditions. One limitation of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its potential toxicity. Studies have shown that high doses of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can lead to liver damage and other adverse effects.
Direcciones Futuras
There are many potential future directions for research on N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new drugs based on the structure of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Researchers are also interested in studying the potential anti-inflammatory and anti-cancer properties of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide in more detail. In addition, N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide may have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility. Overall, N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a promising compound that has the potential to lead to the development of new drugs and therapies for a variety of medical conditions.
Métodos De Síntesis
N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process typically involves the reaction of 2-chlorobenzoyl chloride with 4-fluoroaniline to produce 2-chloro-N-(4-fluorophenyl)benzamide. This intermediate product is then reacted with phenylsulfonyl chloride to produce N-(2-chlorophenyl)-N-(4-fluorophenyl)-N-(phenylsulfonyl)benzamide. Finally, this compound is reacted with glycine to produce N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Aplicaciones Científicas De Investigación
N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied for its potential therapeutic applications in various medical conditions. One of the most promising applications of N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is in the treatment of type 2 diabetes mellitus. Studies have shown that N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can improve insulin sensitivity and regulate blood glucose levels in diabetic patients. N~1~-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been studied for its potential anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O3S/c21-18-8-4-5-9-19(18)23-20(25)14-24(16-12-10-15(22)11-13-16)28(26,27)17-6-2-1-3-7-17/h1-13H,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZWYRHLBYYJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4957059.png)


![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B4957066.png)
![N-[5-(4-chlorophenyl)-4-phenyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4957067.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B4957076.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,3,5-trimethylbenzene)](/img/structure/B4957082.png)
![4,5-dimethoxy-2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4957098.png)
![methyl 2-{[N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycyl]amino}benzoate](/img/structure/B4957112.png)
![1-(3-methoxybenzyl)-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B4957120.png)
![N-{1-[1-(cyclohexylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4957121.png)
![5-(3-cyclohexylpropanoyl)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4957125.png)
![N'-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-diethyl-1,2-ethanediamine](/img/structure/B4957133.png)